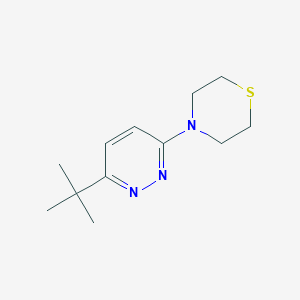![molecular formula C12H14ClN3O2 B15121210 6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B15121210.png)
6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile is a complex organic compound that features a pyrrolidine ring substituted with hydroxymethyl groups and a chloropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of hydroxymethyl groups. The chloropyridine moiety is then attached through a series of substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization and chromatography are employed to obtain the final product with the desired purity .
化学反应分析
Types of Reactions
6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
- Aldehydes or carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted pyridine derivatives from substitution reactions .
科学研究应用
6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl groups and the chloropyridine moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
相似化合物的比较
Similar Compounds
3,4-Bis[2-(hydroxymethyl)-pyrrolidin-1-yl] cyclobut-3-ene-1,2-dione hydrate: Similar structure with hydroxymethyl-pyrrolidine groups.
4-(pyrrolidin-1-yl)benzonitrile derivatives: Contains pyrrolidine and nitrile groups but differs in the aromatic ring structure
Uniqueness
6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C12H14ClN3O2 |
|---|---|
分子量 |
267.71 g/mol |
IUPAC 名称 |
6-[3,4-bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14ClN3O2/c13-11-1-8(2-14)3-15-12(11)16-4-9(6-17)10(5-16)7-18/h1,3,9-10,17-18H,4-7H2 |
InChI 键 |
POAMMYHTYXCMFC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1C2=C(C=C(C=N2)C#N)Cl)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121128.png)
![6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15121138.png)
![5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15121140.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15121145.png)
![N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121148.png)

![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B15121166.png)
![3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121181.png)
![2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15121182.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B15121188.png)
![1-(3-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15121191.png)
![N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121196.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B15121198.png)
![5-methoxy-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15121203.png)
